Acemannan

Description

Structure

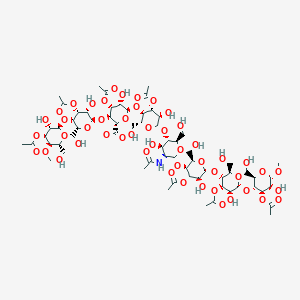

2D Structure

Properties

IUPAC Name |

(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXESIZZFUVRD-UVSAJTFZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H100NO49- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1691.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110042-95-0 | |

| Record name | Acemannan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Acemannan Isolation, Purification, and Processing Methodologies in Research

Extraction Techniques from Aloe vera Biomass for Research Purposes

The primary source of acemannan is the inner leaf gel of Aloe vera invivochem.com. The extraction process typically begins with preparing the Aloe vera leaves, which involves cleaning, removing the rind and yellow sap, and then homogenizing the colorless inner parenchyma (gel) wikipedia.orgresearchgate.netthegoodscentscompany.com.

Aqueous extraction is a fundamental step in isolating this compound. This method typically involves homogenizing the Aloe vera gel, followed by centrifugation to separate the supernatant containing the dissolved polysaccharides from fibrous material researchgate.netthegoodscentscompany.com. The supernatant is then collected for further processing researchgate.net. Parameters such as extraction temperature and duration are crucial, with typical ranges being 80–100 °C for 0.5–6 hours.

Ethanol (B145695) precipitation is widely regarded as the most common and effective method for crude this compound extraction from Aloe vera gel in research settings wikipedia.org. After aqueous extraction and centrifugation, the supernatant is mixed with absolute ethanol, typically at a ratio of 1:3 (supernatant to ethanol) or by adding four volumes of ethanol (96%) researchgate.net. This mixture is then incubated, often overnight at low temperatures (e.g., 4 °C), to facilitate the precipitation of this compound researchgate.net. The resulting white precipitate, which consists of crude this compound particles, is collected via centrifugation wikipedia.org. Subsequent washing steps with increasing concentrations of ethanol (e.g., 70%, 80%, 90%, and 100%) and a final rinse with acetone (B3395972) are often performed to remove impurities. The purified precipitate is then dried, commonly through freeze-drying, to obtain a white, opaque this compound powder wikipedia.org.

Key parameters and reported yields for ethanol precipitation are summarized in the table below:

Table 1: Key Parameters and Yields for this compound Ethanol Precipitation

| Parameter | Typical Range/Value | Yield Range (%) | Reference |

| Temperature | 80–100 °C | 0.04–2.0 (general) | |

| Time | 0.5–6 hours | Up to 4.47 (optimized) | |

| Liquid-to-solid ratio | 10:1 to 30:1 | ||

| Ethanol concentration | 70–80% (v/v) for optimal precipitation; 96% used for precipitation | ||

| Ethanol:Supernatant | 1:3 or 4 volumes of ethanol | 9.36 (dry weight basis) | researchgate.net |

Note: Yields can vary significantly based on gel age, processing conditions, and plant cultivation.

Beyond conventional ethanol precipitation, other solvent-based fractionation methods have been explored to enhance the purity and specificity of this compound isolation. Graded precipitation using organic reagents or ammonium (B1175870) sulfate (B86663) can effectively separate plant polysaccharides into high-purity components based on differences in molecular weight and structure wikipedia.org. Another approach involves direct precipitation with cetyltrimethylammonium bromide (CTAB) mdpi.cominvivochem.com. This method can simplify the production process, reduce costs, and decrease operation time, particularly when used for direct isolation from crude ethanolic extracts. CTAB precipitation has been shown to yield this compound material largely devoid of detectable anthraquinones and with protein levels below 5% of the dry weight.

Advanced Purification Strategies for Research-Grade this compound

After crude extraction, this compound often contains residual proteins, pigments, and small molecular substances, necessitating further purification for research applications. Advanced purification strategies aim to achieve high purity and homogeneity.

Chromatographic methods are indispensable for obtaining research-grade this compound due to their high resolution and ability to separate complex mixtures.

Ion-exchange chromatography is a widely used technique for the purification of this compound, often employed in conjunction with other chromatographic methods wikipedia.org. Anion-exchange columns, such as DEAE-Sephadex A-25 or DEAE-52 anion-exchange columns, are commonly utilized. In this process, the crude this compound solution is loaded onto a column equilibrated with a suitable buffer (e.g., ultrapure water), and this compound is then eluted using a gradient of salt solutions, such as sodium chloride (NaCl) at varying concentrations (e.g., 0.15 M, 0.3 M, or 0.1–0.5 M). This technique effectively separates this compound from other charged impurities. For instance, DEAE-Sephadex A-25 chromatography has been reported to achieve this compound purity of 92.3%.

Table 2: Chromatographic Purification Techniques for this compound

| Method | Stationary Phase | Eluent/Buffer | Purity (%) | Yield (%) | Reference |

| Anion Exchange Chromatography | DEAE-Sephadex A-25 | 0.1–0.5 M NaCl | 92.3 | 0.2 | |

| Anion Exchange Chromatography | DEAE-52 anion-exchange column | Ultrapure water, 0.15 M NaCl, 0.3 M NaCl | - | - | |

| Gel Permeation Chromatography | Sephacryl S-400-HR | 50 mM potassium–phosphate buffer, pH 6.5, 0.2 M NaCl | - | - | invivochem.com |

| Gel Permeation Chromatography | Sepharose CL-4B | 0.2 M NaCl, pH 7 | - | - |

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is another common method for further purifying this compound, often used after initial extraction and precipitation steps wikipedia.orginvivochem.com. This technique separates molecules based on their size, allowing for the isolation of this compound fractions with specific molecular weights invivochem.com. Columns such as Sephacryl S-400-HR or Sepharose CL-4B are utilized, with elution buffers like 0.2 M NaCl invivochem.com.

Table 3: Monosaccharide Composition and Molecular Weight of this compound

| Monosaccharide Composition (Molar %) | Molecular Weight (kDa) | Reference |

| Mannose:Glucose:Galactose = 57:22:17 | 190–220 | |

| Mannose (86.87%), Glucose (12.68%), Arabinose (0.38%), Galactose (0.05%) | - | researchgate.net |

| Mannose (62.9%), Glucose (13.1%), Galactose (0.6%) | - | thegoodscentscompany.com |

| Mannose (97%) | 2,000–5,000 Mr | |

| - | ~1,000 | invivochem.com |

| - | 40–50 | mdpi.com |

| - | 45–81 (after heat treatment) |

Precipitation Methodologies (e.g., Ammonium Sulfate, Cetyltrimethylammonium Bromide)

Precipitation methods are widely applied for the separation and purification of this compound, often chosen for their cost-effectiveness and scalability.

Ammonium Sulfate Ammonium sulfate precipitation is a commonly adopted method for separating various plant polysaccharides into high-purity components, leveraging differences in their molecular weight and structure nih.govmdpi.com. This technique is also extensively used in biochemistry for protein purification by altering protein solubility openaccesspub.orgthermofisher.com. For this compound, ammonium sulfate fractionation at 40–60% saturation has been reported to precipitate approximately 85% of acetylated mannose residues benchchem.com.

Cetyltrimethylammonium Bromide (CTAB) Cetyltrimethylammonium Bromide (CTAB) is a detergent that selectively precipitates acidic polysaccharides, typically at a pH of 8.0 benchchem.com. In this compound research, CTAB has proven effective for concentrating chromatographic eluates and for the direct isolation and purification of this compound from crude ethanolic extracts researchgate.netsld.cusld.cusld.cu. Direct precipitation with CTAB (referred to as process 4 in some studies) offers significant advantages by decreasing operation time (e.g., 9 days compared to 15 days for SEC-based purification with CTAB, process 3) and reducing raw material costs sld.cusld.cu. Research has identified optimal conditions for CTAB precipitation, such as using a CTAB concentration of approximately 0.25% (w/v), which can achieve a precipitation yield of about 90.3% in terms of total hexoses sld.cu. The process often involves the addition of sodium tetraborate (B1243019) (borax) and subsequent treatment with calcium chloride (CaCl2) to separate the CTAB-borate complex sld.cusld.cu.

Table 1: Optimal CTAB Precipitation Conditions and Yield for this compound

| Parameter | Optimal Value/Condition | Precipitation Yield (Total Hexoses) | Reference |

| CTAB Concentration | 0.25% (w/v) | ~90.3% | sld.cu |

| Borax Concentration | 0.05 M | Improved recovery | sld.cu |

| Crude Material (Aloe gel) | 5 g/L | Improved recovery | sld.cu |

Post-Extraction Processing and Its Impact on this compound Structural Integrity and Bioactivity

After initial extraction and purification, post-extraction processing, particularly drying, plays a crucial role in preparing this compound for research and application. These processing steps can significantly influence the structural integrity and biological activity of the compound.

Drying Techniques for Research Material Preparation (e.g., Freeze-Drying, Spray-Drying, Refractance Window Drying)

Several drying techniques are commonly employed to prepare this compound research material, each with distinct effects on the final product. Freeze-drying (FD), including both industrial and laboratory scales, is a widely used method that dehydrates products at low temperatures nih.govmdpi.com. Spray-drying (SD) is another prevalent technique, characterized by high temperatures and short contact times, which yields polysaccharides with low water activity nih.gov. Other advanced drying methods include Refractance Window Drying (RWD) and Radiant Zone Drying (RZD) nih.govresearchgate.netscispace.comtandfonline.com. Supercritical CO2 drying technology has also been explored, particularly for the preparation of this compound aerogels, which exhibit higher surface porosity compared to hydrogels nih.gov.

Influence of Processing Parameters on this compound Molecular Characteristics

The conditions applied during different processing and drying procedures can profoundly affect the yield, structure, physical and chemical properties, and even the physiological and pharmacological properties of this compound nih.gov. Research indicates that various drying methods can lead to a considerable decrease in this compound yield, with reductions of approximately 40% observed across different techniques researchgate.net.

A critical impact of processing parameters is the degradation of this compound's molecular structure. This degradation not only affects the polysaccharide backbone, leading to significant losses of (1→4)-linked mannose units, but also impacts the side-chains formed by galactose researchgate.net. Furthermore, deacetylation of mannose units is a notable consequence of drying processes. Studies have shown varying degrees of deacetylation depending on the drying method: industrial freeze-drying (IFD) resulted in approximately 20% reduction in acetylation, while spray-drying (SD), refractance window drying (RWD), and radiant zone drying (RZD) promoted higher deacetylation, with reductions of 57%, 71%, and 67%, respectively researchgate.netscispace.com. This deacetylation is significant because the degree of acetylation plays an important role in the physical properties and biological activity of this compound mdpi.com. High temperatures and shear forces, particularly those present in spray-drying chambers, can also contribute to a significant reduction in the molecular weight of polysaccharides due to chain scission and the destruction of polysaccharide aggregation nih.gov.

Table 2: Impact of Different Drying Techniques on this compound Deacetylation

| Drying Technique | Reduction in Acetylation (%) | Reference |

| Industrial Freeze-Drying (IFD) | ~20 | scispace.com |

| Spray-Drying (SD) | ~57 | scispace.com |

| Refractance Window Drying (RWD) | ~71 | scispace.com |

| Radiant Zone Drying (RZD) | ~67 | scispace.com |

Research Advancements in this compound Yield Optimization and Scalability for Academic Investigations

Research efforts are continuously directed towards improving the yield and scalability of this compound production to facilitate more extensive academic investigations and potential applications.

Yield Optimization

Optimizing this compound yield involves careful control of extraction and purification parameters:

Extraction Parameters: As noted in Table 1, factors like temperature, time, and liquid-to-solid ratio significantly influence the yield of polysaccharides. For instance, an optimized water extraction process achieved a polysaccharide yield of 4.47% under specific conditions researchgate.net.

Plant Age and Light Intensity: Studies suggest that this compound is more abundant in three-year-old Aloe vera plants compared to two or four-year-old ones. Growing plants under increased light intensities has also been shown to result in higher this compound concentrations nih.gov.

Precipitation Optimization: Response surface methodology has been applied to optimize CTAB-induced this compound precipitation. For example, an optimization solution involving 0.11% CTAB, 6.30 g/L crude ethanolic extract concentration, and 0.06 M Borax resulted in a 38.53% this compound recovery sld.cu. This highlights the potential for significant yield improvements through process optimization.

Drying Processes: While essential, all drying processes, including spray drying and industrial freeze-drying, have been reported to significantly reduce the yield of this compound, sometimes by as much as ~40% nih.gov. This indicates a trade-off between drying efficiency and yield that researchers must consider.

Pasteurization: Interestingly, pasteurization methods have been shown to improve the yield of this compound, alongside causing physicochemical modifications nih.gov.

Table 1: Examples of Optimized Extraction and Precipitation Parameters for this compound Yield

| Parameter Type | Specific Parameter | Optimal Value/Condition | Observed Yield/Recovery | Reference |

| Extraction | Extraction Temperature | 95 °C | Up to 4.47% | researchgate.net |

| Extraction Time | 2.84 hours | Up to 4.47% | researchgate.net | |

| Liquid-to-Solid Ratio | 11.6:1 | Up to 4.47% | researchgate.net | |

| CTAB Precipitation | CTAB Concentration | 0.11% | 38.53% | sld.cu |

| Crude Extract Concentration | 6.30 g/L | 38.53% | sld.cu | |

| Borax Concentration | 0.06 M | 38.53% | sld.cu |

Scalability for Academic Investigations

The scalability of this compound production is a significant consideration for academic research, particularly for studies requiring larger quantities of purified material or for translational research moving towards clinical applications.

Challenges with Traditional Methods: Traditional methods like ion-exchange and gel permeation chromatography, while effective for purification, are often time-consuming, result in low yields, and are expensive, making them less practical for large-scale academic or industrial production mdpi.com.

Emerging Scalable Methods: The adoption of more efficient and environmentally friendly separation and purification methods, such as graded precipitation with organic reagents or ammonium sulfate, and membrane ultrafiltration, addresses some of these scalability concerns nih.govmdpi.com. Direct precipitation with CTAB, for instance, has demonstrated the ability to simplify the production process and reduce operational time and costs compared to SEC-based methods sld.cusld.cu.

Modified Aloe Polysaccharide (MAP): Innovations in processing, such as the development of Modified Aloe Polysaccharide (MAP) through unique processing methods, have aimed to enhance the active molecular weight fraction of this compound by up to 300%. This advancement is crucial for increasing the biological benefits and making this compound ingredients more effective for scientific research aloecorp.com.

Quality Control for Research: For this compound to be reliably used in academic investigations and clinical trials, consistent quality attributes are essential. Research focuses on characterizing this compound extracts using techniques like FT-IR, SEC-HPLC, RP-HPLC, and GC to ensure identity, purity, and molecular size distribution chula.ac.th. Establishing specifications for pharmaceutical-grade this compound is a critical step towards industrial scale manufacturing and reliable therapeutic use chula.ac.th.

Structural Elucidation and Characterization of Acemannan

Monosaccharide Compositional Analysis

The backbone and side chains of acemannan are composed of various monosaccharide units, with mannose being the most abundant.

Investigation of the Mannose Backbone Structure

This compound is characterized by a linear backbone predominantly composed of β-(1,4)-linked D-mannose residues researchgate.netfishersci.caciteab.commacsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgdsmz.dewikipedia.orgnih.govnih.govmpg.de. This β-(1,4) glycosidic bond configuration is a notable feature, as humans lack the enzymatic capability to degrade these specific linkages wikipedia.orgwikipedia.org. While mannose forms the primary structural unit, glucose residues are also interspersed within this β-(1,4) linked backbone macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.nlfishersci.cafishersci.nlisotope-cmr.com. The ratio of mannose to glucose can vary significantly across different this compound preparations, with reported ratios ranging from 1:6 to 1:22, and in some instances, a mannose-to-glucose ratio of approximately 31:1 has been observed fishersci.nlwikipedia.org.

Identification of Side Chain Glycosyl Residues (e.g., Glucose, Galactose, Arabinose, Xylose)

Mannose consistently represents the major sugar component in this compound, with reported molar percentages typically ranging from 57% to 96% fishersci.nlfishersci.no. Glucose is also a significant constituent, with its molar percentage varying from 0.05% to 22% fishersci.nlfishersci.no. Galactose is commonly found as a side chain, often linked via α-(1,6) glycosidic bonds, and its presence can range from 0.05% to 17% macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.nlfishersci.cafishersci.nlisotope-cmr.comwikipedia.orgfishersci.no. Minor monosaccharide components, such as arabinose and xylose, are also identified, typically in amounts less than 1%, though their exact proportions can vary wikipedia.orgfishersci.nlfishersci.nlfishersci.nowikipedia.orgnih.gov. Trace amounts of other sugars like rhamnose and fucose have also been reported in some analyses of this compound fishersci.nlfishersci.nlfishersci.at.

The typical monosaccharide composition of this compound is summarized in the table below:

| Monosaccharide | Typical Molar Percentage Range (%) | Role in this compound Structure |

| Mannose | 57 - 96 fishersci.nlfishersci.no | Primary backbone unit researchgate.netwikipedia.orgwikipedia.orgwikipedia.org |

| Glucose | 0.05 - 22 fishersci.nlfishersci.no | Interspersed in backbone wikipedia.orgwikipedia.orgwikipedia.orgfishersci.nl |

| Galactose | 0.05 - 17 fishersci.nlfishersci.no | Side chain component wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org |

| Arabinose | < 1 (minor component) fishersci.nlfishersci.no | Minor side chain component fishersci.cafishersci.nl |

| Xylose | < 1 (minor component) fishersci.nlfishersci.no | Minor component fishersci.nlwikipedia.org |

| Rhamnose | Trace amounts fishersci.nlfishersci.nlfishersci.at | Trace component fishersci.nlfishersci.nlfishersci.at |

| Fucose | Trace amounts fishersci.nlfishersci.nlfishersci.at | Trace component fishersci.nlfishersci.nlfishersci.at |

Glycosidic Linkage Analysis

Characterization of Beta-(1,4) Glycosidic Linkages

The predominant glycosidic linkage forming the linear backbone of this compound is the β-(1,4) bond, connecting mannose residues and interspersed glucose units researchgate.netfishersci.caciteab.commacsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgdsmz.dewikipedia.orgnih.govnih.govmpg.dewikipedia.org. This specific linkage type is crucial for the structural integrity of the polysaccharide. Research indicates that the human body lacks the necessary enzymes to break down these β-(1,4) glycosidic bonds, contributing to this compound's unique properties and stability within biological environments wikipedia.orgwikipedia.org.

Analysis of Alpha-(1,6) Glycosidic Linkages in Branching

Branching in the this compound polysaccharide primarily occurs through α-(1,6) glycosidic linkages macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.org. These branches typically consist of single galactose units attached to the mannose backbone, often at the C-6 position of the mannosyl residues macsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgisotope-cmr.comwikipedia.org. In addition to galactose, α-L-arabinose residues linked via O-6 have also been identified as side chain components fishersci.cafishersci.nl. Some studies suggest that branching can also occur at the O-2 or O-3 positions of the 4-linked mannosyl residues, contributing to the complex branching pattern of this compound fishersci.nl.

Determination of Degree of Acetylation and Acetyl Group Distribution

This compound is notably characterized by its high degree of acetylation, which significantly influences its physicochemical and biological properties researchgate.netfishersci.caciteab.commacsenlab.comwikipedia.orgwikipedia.orgwikipedia.orgnih.govmpg.defishersci.cafishersci.campg.de. Acetyl groups are typically found attached to the C-2 and C-3 positions of the mannose residues within the polysaccharide backbone macsenlab.comwikipedia.orgwikipedia.orgwikipedia.org. Some investigations also indicate the presence of acetyl groups at the C-6 position fishersci.caisotope-cmr.com. The ratio of acetyl groups to mannose monomers can be approximately 1:1 wikipedia.orgwikipedia.orgfishersci.campg.de.

Research findings suggest that the distribution of these acetyl groups along the polysaccharide chain is often non-homogeneous, with both highly acetylated and non-acetylated oligosaccharide fragments being observed fishersci.cafishersci.nl. The degree of acetylation (DA) is a critical determinant of this compound's functional attributes, impacting properties such as solubility, thermal stability, and immunostimulatory activity wikipedia.orgwikipedia.orgnih.govfishersci.nlfishersci.cafishersci.cafishersci.be. Analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to determine the degree of acetylation and to elucidate the positions of acetyl group attachment wikipedia.orgfishersci.no.

Assessment of this compound Macromolecular Conformation and Homogeneity

The macromolecular conformation and homogeneity of this compound are crucial aspects that influence its physicochemical properties and biological activities mdpi.comnih.govnih.gov. This compound typically exhibits molecular weights ranging from approximately 40–1600 kDa, although some studies report ranges of 40–50 kDa or even above 2 million daltons for certain fractions mdpi.combenchchem.commdpi.comresearchgate.netgoogle.com. The polydispersity index (Ip or Mw/Mn), which indicates the heterogeneity of molecular size distribution, has been reported for this compound, with values around 1.9 suggesting a heterogeneous size distribution researchgate.net.

The degree of acetylation (DA) is a significant factor affecting this compound's conformation and homogeneity. Deacetylation, often achieved by treating this compound with NaOH, can alter its water solubility, three-dimensional structure, and molecular packing mdpi.com. Studies have shown that different processing conditions, such as drying methods, can impact the degree of acetylation, which in turn affects the polysaccharide's viscosity and thermal stability mdpi.comnih.gov. For instance, industrial freeze-drying can reduce the degree of acetylation by about 20% mdpi.com. The distribution of acetyl groups and galactosyl units along the main chain significantly influences the physical and biological characteristics of this compound mdpi.com.

| Characteristic | Value | Unit | Reference |

| Molecular Weight (Mw) | 1500 | kDa | researchgate.net |

| Number-average Molecular Weight (Mn) | 870 | kDa | researchgate.net |

| Polydispersity Index (Ip) | 1.9 | - | researchgate.net |

| Degree of Acetylation (DA) | 1.31 ± 0.01 | - | researchgate.net |

Advanced Spectroscopic Characterization Techniques for this compound Structure

Spectroscopic techniques are indispensable tools for elucidating the structural characteristics of this compound, providing insights into its functional groups, linkage types, and conformational features mdpi.comnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is widely employed to determine the anomeric structure, position, and linkage sequence of glycosyl residues in this compound mdpi.comnih.gov. ¹H-NMR spectra reveal signals corresponding to the protons of acetyl groups and glycoside units researchgate.net. For instance, CH₃ resonances of this compound acetylation are typically observed around 2.1-2.11 ppm amazonaws.com. Different positions of acetyl groups can lead to multiple signals for methyl groups in the ¹H-NMR spectrum, such as at 2.15, 2.10, 2.19, and 2.18 ppm core.ac.uk.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule irisotope.com. The ¹³C-NMR spectrum of this compound typically shows a major anomeric signal at 100.2 ppm, attributed to C-1 of β-mannopyranosyl units core.ac.uk. Signals for methyl carbons of acetyl groups can be observed around 20.2, 20.0, and 20.5 ppm, while carboxyl carbons appear at 173.8 and 173.0 ppm, confirming the presence of an acetylated mannan (B1593421) core.ac.uk. Furthermore, ¹³C-NMR results have indicated that this compound contains a single-chain backbone of β-(1,4) mannose with β-(1,4) glucose inserted into the backbone and α-(1,6) galactose branching from the backbone nih.gov. Two-dimensional NMR experiments, such as ¹H/¹H COSY and ¹H/¹³C HSQC, are used for more detailed assignments of the spectra core.ac.uk.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Detection

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are commonly used for the detection of functional groups in this compound mdpi.comnih.gov. The presence of the -OH functional group is indicated by a broad absorption band, typically around 3296 cm⁻¹ usk.ac.id. A peak at wave number 1633 cm⁻¹ is indicative of the -C=O functional group, confirming the presence of this compound and other polysaccharides usk.ac.id. Other characteristic peaks, such as those around 1257, 1080, and 1035 cm⁻¹, suggest the presence of C-O-C glycosidic groups in deacetylated polysaccharides usk.ac.id. FT-IR analysis can also be used to assess the degree of acetylation of this compound mdpi.combenchchem.com.

Chromatographic Techniques for this compound Structural Analysis

Chromatographic techniques are essential for the separation, purification, and structural analysis of this compound, particularly for assessing its homogeneity and molecular weight distribution mdpi.comnih.govnih.gov.

High-Performance Liquid Chromatography (HPLC) is frequently used to measure the homogeneity and molecular weight of this compound mdpi.comnih.gov. HPLC separates components based on their chemical properties, such as polarity and charge malvernpanalytical.com.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is primarily employed to determine the molecular weight and size of macromolecules, including natural polymers like this compound mdpi.comnih.govmalvernpanalytical.comlcms.cz. In GPC/SEC, separation occurs based on molecular size, with larger molecules eluting first malvernpanalytical.com. SEC-MALLS (Size Exclusion Chromatography with Multi-Angle Laser Light Scattering) is a powerful combination used to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Ip) of this compound researchgate.net.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a preferred technique for carbohydrate analysis, including the separation of complex mixtures of carbohydrates like those found in this compound hydrolysates nih.govchromatographyonline.com. HPAEC-PAD allows for the direct analysis of underivatized carbohydrates by separating them based on their weak acid properties in a high pH eluent chromatographyonline.comdiva-portal.org. This technique is useful for determining the monosaccharide composition of this compound after complete hydrolysis mdpi.comnih.gov.

High-Performance Gel Permeation Chromatography (HPGPC) for Molecular Weight Distribution

High-Performance Gel Permeation Chromatography (HPGPC) is a widely utilized technique for assessing the homogeneity and molecular weight (MW) distribution of this compound nih.govannexpublishers.commdpi.com. This method separates molecules based on their hydrodynamic volume, allowing for the determination of their size distribution in solution. Research indicates that this compound typically exhibits a broad molecular weight range, reflecting its highly dispersed polymeric nature, varying from thousands to millions of Daltons This compound.com. Reported average molecular weights for this compound can vary significantly depending on the source and extraction methods, with ranges commonly cited between 1000–1600 kDa nih.govmdpi.com and 150–1500 kDa chula.ac.th. For instance, one study estimated the relative molecular weight of this compound by HPGPC to be 3.38 × 10^5 Da (338 kDa) researchgate.net. Furthermore, post-harvest processing, such as pasteurization, has been shown to influence the molecular weight of this compound, potentially increasing its average MW (e.g., from 45 kDa to 81 kDa) due to structural modifications like deacetylation and the loss of galactose-rich side chains benchchem.com.

Table 1: Reported Molecular Weight Ranges of this compound by HPGPC

| Method | MW Range (kDa) | Reference |

| HPGPC | 1000–1600 | nih.govmdpi.com |

| HPGPC | 190–220 | benchchem.com |

| HPGPC | 150–1500 | chula.ac.th |

| HPGPC | 338 | researchgate.net |

Size Exclusion Chromatography–Multi-Angle Laser Light Scattering–Differential Refractive Index (SEC-MALS-DRI)

Size Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering and Differential Refractive Index (SEC-MALS-DRI) provides an absolute method for the comprehensive characterization of this compound's molar mass, size, conformation, and conjugation ratio wyatt.comlcms.cz. Unlike conventional SEC, which relies on column calibration, SEC-MALS-DRI directly measures the molecular weight, thereby overcoming the inherent limitations of column-based assumptions rsc.org. In this setup, the SEC component separates molecules based on their hydrodynamic volume, while the MALS detector quantifies the intensity of scattered light, and the dRI detector measures the concentration of the eluting sample wyatt.comrsc.orgwyatt.com. This combination allows for precise determination of molecular parameters independent of molecular shape or non-ideal column interactions wyatt.com. Recent research has increasingly adopted SEC-MALS-DRI for the characterization of Aloe vera polysaccharides, including this compound annexpublishers.commdpi.com. Using SEC-MALS-DRI, this compound has been reported to have molecular weights ranging from 281 kDa to 1100 kDa benchchem.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysate Analysis and Linkage Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the detailed analysis of this compound's monosaccharide composition and glycosidic linkage types. After complete hydrolysis of this compound, typically with trifluoroacetic acid, the resulting monosaccharide hydrolysate is separated and analyzed by GC-MS to identify and quantify the constituent sugars nih.govacs.organnexpublishers.combenchchem.com.

Methylation analysis, when combined with GC-MS, serves as a highly effective method for determining the specific linkage types of glycosyl residues and elucidating the branching patterns within the polysaccharide's main and side chains nih.govresearchgate.netannexpublishers.com. This technique involves methylating free hydroxyl groups, hydrolyzing the methylated polysaccharide, and then analyzing the resulting partially methylated alditol acetates by GC-MS. Through such analyses, it has been confirmed that this compound possesses a core backbone of β-(1,4)-linked mannose residues. Glucose units are also integrated into this β-(1,4) backbone, and α-(1,6) galactose residues form branches extending from the main chain nih.govacs.org.

Detailed linkage analyses have provided specific insights into the distribution of these linkages. For example, studies have identified the following proportions of linked monosaccharides: 4-Manp (53%), Manp-(1→ residues (26%), 2,4-Manp (3%), 3,4-Manp (1%), 4,6-Manp (1%), 4-Glcp (5%), 4-Xylp (1%), Xylp-(1→ residues (2%), and Galp-(1→ residues (5%) nih.gov. GC-MS also consistently reveals the predominant monosaccharide ratios, with mannose being the most abundant benchchem.com.

Table 2: Monosaccharide Composition and Linkage Types of this compound by GC-MS

| Monosaccharide | Typical Range (%) benchchem.com | Specific Linkage Types (%) nih.gov |

| Mannose | 57–86.87 | 4-Manp (53%), Manp-(1→ (26%), 2,4-Manp (3%), 3,4-Manp (1%), 4,6-Manp (1%) |

| Glucose | 0.05–22 | 4-Glcp (5%) |

| Galactose | 3.9–17 | Galp-(1→ (5%) |

| Xylose | <1 | 4-Xylp (1%), Xylp-(1→ (2%) |

| Arabinose | <1 | (Not specified in percentages) |

Establishing Structure-Function Relationships in this compound Bioactivity

The biological activities of this compound are intrinsically linked to its structural characteristics, including its molecular weight, degree of branching, degree of polymerization, types of glycosidic bonds, monosaccharide composition, and spatial conformation nih.gov. Understanding these structure-function relationships is crucial for optimizing its therapeutic potential.

A key structural feature influencing this compound's bioactivity is its degree of acetylation (DA) benchchem.com. Research indicates that a higher degree of acetylation can significantly enhance its immunostimulatory activity scholarsportal.inforesearchgate.netfrontiersin.org. Conversely, the removal of O-acetyl groups has been shown to result in a reduction of immunomodulatory effects, while an over-acetylated polysaccharide can exhibit stronger immunomodulatory properties frontiersin.org. This suggests that the presence and distribution of acetyl groups play a direct role in modulating this compound's biological responses frontiersin.org.

Beyond acetylation, other structural parameters also contribute to bioactivity. Studies propose that lower branching and shorter chain lengths, in conjunction with higher acetylation, tend to promote the immunostimulatory activity of this compound scholarsportal.inforesearchgate.net. The molecular weight distribution is another critical factor, particularly concerning its ability to promote cell proliferation and wound healing chula.ac.th. Research has identified an optimal molecular size range for maximum immunomodulatory activity, typically between 5 kDa and 400 kDa This compound.com. Polysaccharides with molecular weights exceeding 400 kDa tend to exhibit only marginal immunomodulatory activity, whereas those smaller than 400 kDa demonstrate potent effects This compound.com. This highlights that a higher proportion of smaller molecular weight this compound (e.g., below 100 kDa) may correlate with enhanced biological activity chula.ac.th.

The immunomodulatory effects of this compound are partly attributed to the recognition of its terminal mannose residues by macrophages, which perceive them as foreign substances good-days.ro. Furthermore, variations in processing methods and the degree of deacetylation can lead to different surface structures of this compound, such as granular, porous, or sheet-like forms, which can in turn influence its physicochemical properties and biological interactions nih.gov.

Mechanistic Investigations of Acemannan Biological Activities in Vitro Studies

Immunomodulatory Mechanisms of Acemannan at the Cellular Level

This compound, a complex acetylated mannan (B1593421) extracted from the gel of the Aloe vera leaf, has been the subject of numerous in vitro investigations to elucidate its immunomodulatory properties. tamu.edunih.gov These studies reveal that its biological effects are not direct but are mediated through the activation of key immune cells, such as macrophages and dendritic cells. researchgate.netkoreascience.kr The mechanisms involve a cascade of cellular and molecular events, from the modulation of immune cell populations and their functions to the regulation of signaling molecules and pathways.

In vitro research demonstrates that this compound is a potent activator of several crucial immune cell populations, initiating a broad-spectrum immune response.

Macrophages: this compound is a significant macrophage-activating agent. tamu.edu Studies using the murine macrophage cell line RAW 264.7 have shown that this compound stimulates morphological changes, increases surface molecule expression, and enhances functional activity. nih.gov However, its full potential is often realized in the presence of a second signal, such as interferon-gamma (IFN-γ), which leads to a more robust activation, characterized by increased cell size and cytoplasmic spreading. tamu.edu This activation is central to many of this compound's subsequent immunomodulatory effects. nih.gov

Dendritic Cells (DCs): As the most potent antigen-presenting cells, DCs are critical for initiating primary immune responses. This compound has been shown to induce the phenotypic and functional maturation of immature DCs derived from mouse bone marrow cells. nih.govresearchgate.net This maturation process is essential for an effective adaptive immune response. The adjuvant activity of this compound is believed to be, at least in part, due to its ability to promote the differentiation of these key cells. nih.gov

Lymphocytes: this compound influences lymphocyte activity, which is critical for specific immunity. In vitro studies have confirmed its immunomodulatory activity on splenic lymphocytes. researchgate.net It has been shown to enhance the lymphocyte response to alloantigens, suggesting a role in augmenting T-cell mediated immunity. researchgate.net Furthermore, this compound treatment has been associated with an increased capacity of splenocytes to proliferate in response to T-cell mitogens. nih.gov

A primary mechanism of this compound's immunomodulatory action is its ability to induce the production and release of various cytokines, which are signaling proteins that orchestrate the immune response.

In vitro exposure of macrophage cell lines, such as RAW 264.7, to this compound results in the dose-dependent production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net this compound is also known to stimulate macrophages to produce monokines like Interleukin-1 (IL-1). nih.gov These cytokines play a pivotal role in mediating inflammation, activating other immune cells, and are crucial for wound healing processes. researchgate.netresearchgate.net The release of these signaling molecules is a direct consequence of macrophage activation by this compound. Some studies have also noted that polysaccharides from Aloe vera influence the secretion of IFN-γ. researchgate.net However, other research indicates that under certain conditions, this compound can also have a down-regulatory effect, reducing the expression of IL-6 following specific stimuli. tandfonline.com

| Cell Line | Cytokine | Observed Effect | Reference |

|---|---|---|---|

| RAW 264.7 (Murine Macrophage) | IL-6 | Dose-dependent increase in production | nih.gov |

| RAW 264.7 (Murine Macrophage) | TNF-α | Dose-dependent increase in production | nih.gov |

| Macrophages | IL-1 | Stimulated production | nih.gov |

| Macrophages | IFN-γ | Influenced secretion | researchgate.net |

This compound significantly influences the production of reactive molecules like nitric oxide (NO) and reactive oxygen species (ROS), which are vital for immune defense.

Nitric Oxide (NO) Production: In vitro studies have consistently shown that this compound induces NO production in macrophages. elsevierpure.comnih.gov This effect is particularly pronounced when macrophages are co-stimulated with IFN-γ. tamu.edunih.gov The increased synthesis of NO is preceded by the enhanced expression of messenger RNA (mRNA) for the inducible form of nitric oxide synthase (iNOS), indicating that this compound's effect occurs at the transcriptional level. nih.gov This NO production is a key component of the cytotoxic activity of activated macrophages against pathogens and tumor cells. researchgate.netnih.gov

Modulation of Reactive Oxygen Species (ROS): this compound exhibits a dual role concerning ROS. On one hand, it can stimulate the respiratory burst in macrophages, a process that generates ROS to kill pathogens like Candida albicans. nih.gov On the other hand, this compound possesses antioxidant properties, demonstrating an ability to clear oxidative radicals. springermedizin.denih.gov This suggests that this compound can both utilize ROS for antimicrobial activity and protect host cells from excessive oxidative damage. springermedizin.de

The activation of immune cells by this compound is believed to be mediated through pattern recognition receptors, such as Toll-like receptors (TLRs), which recognize conserved molecular structures on microbes. While the precise interactions are still under investigation, evidence suggests that this compound engages these pathways. As a mannan, this compound is recognized by mannose receptors on the surface of macrophages, an interaction that can trigger downstream signaling. elsevierpure.comnih.govnih.gov Research on other mannans and mannan-binding lectins has shown direct interaction with TLR4, a key receptor for bacterial lipopolysaccharide (LPS), which suggests a potential mechanism for this compound. nih.gov The activation of macrophages by this compound, leading to NO production, involves the nuclear factor-kappa B (NF-κB) transcription factor, a critical downstream component of TLR signaling pathways. nih.gov Some studies have also found a high binding affinity between this compound molecules and TLR5. nih.gov

For an effective adaptive immune response to be initiated, antigens must be processed and presented by antigen-presenting cells (APCs) like dendritic cells and macrophages. In vitro studies show that this compound significantly enhances this process.

Treatment of immature dendritic cells with this compound leads to their maturation, which is characterized by the upregulation of molecules essential for antigen presentation. nih.gov Phenotypic analysis confirms an increased expression of Major Histocompatibility Complex (MHC) class II molecules, which present processed antigens to T-helper cells. nih.govnih.gov Concurrently, this compound increases the expression of crucial co-stimulatory molecules, including B7-1 (CD80), B7-2 (CD86), and CD40. nih.govnih.gov These molecules are necessary to provide the second signal required for the full activation of T lymphocytes, preventing anergy and promoting a robust immune response.

| Surface Molecule | Function | Effect of this compound | Reference |

|---|---|---|---|

| MHC Class II | Antigen Presentation | Increased Expression | nih.gov |

| B7-1 (CD80) | Co-stimulation of T-cells | Increased Expression | nih.govnih.gov |

| B7-2 (CD86) | Co-stimulation of T-cells | Increased Expression | nih.govnih.gov |

| CD40 | Co-stimulation | Increased Expression | nih.govnih.gov |

| CD54 (ICAM-1) | Cell Adhesion | Increased Expression | nih.gov |

Phagocytosis, the process by which cells engulf and digest foreign particles, cellular debris, and pathogens, is a fundamental innate immune function. This compound has been shown to directly enhance the phagocytic capabilities of macrophages in vitro.

Studies exposing murine peritoneal macrophages to this compound demonstrated a marked increase in their ability to phagocytose yeast particles (Candida albicans and Saccharomyces cerevisiae). nih.govresearchgate.net In one study, this compound-treated cultures showed a phagocytosis rate of 45% compared to 25% in control cultures. nih.gov This upregulation of phagocytic activity is a critical first line of defense, contributing to the clearance of infections and the initiation of the broader immune response. nih.govresearchgate.net

Cellular Proliferation and Differentiation Modulation by this compound

This compound, a polysaccharide extracted from Aloe vera gel, has been the subject of numerous in vitro studies to elucidate its mechanisms of action on cellular behavior. Research indicates that this complex carbohydrate plays a significant role in modulating cellular proliferation and differentiation, particularly in cell types crucial for tissue regeneration and wound healing.

In vitro investigations have demonstrated that this compound can directly stimulate the proliferation of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM). One study found that this compound at concentrations ranging from 2 to 16 mg/ml significantly induced the proliferation of gingival fibroblasts. jst.go.jp This proliferative effect is coupled with the enhanced synthesis of key ECM components. The same research revealed that this compound treatment significantly stimulated the expression of type I collagen, a foundational structural protein in connective tissues. jst.go.jp The upregulation of both fibroblast numbers and their collagen-producing activity suggests a direct mechanism by which this compound supports the structural integrity and repair of tissues.

This compound has shown significant potential in promoting the differentiation of cells responsible for bone and cementum formation. Studies on immortalized human cementoblasts revealed that this compound treatment stimulates proliferation and differentiation. academicjournals.org This is evidenced by a dose-dependent increase in alkaline phosphatase (ALP) activity, an early marker for these cell types' differentiation. academicjournals.org Furthermore, this compound was found to significantly increase the expression of osteopontin (B1167477) (OPN) and type I collagen, both critical proteins in the formation of mineralized tissue matrices. academicjournals.org This induction of a differentiated phenotype ultimately leads to functional mineral deposition, as confirmed by Alizarin Red staining, which showed a significant increase in mineralization in cementoblast cultures treated with this compound. academicjournals.org Similar effects have been observed in osteoblastic cells, indicating a broader role for this compound in hard tissue regeneration. researchgate.net

A key mechanism behind this compound's regenerative potential lies in its influence on mesenchymal stem cells. In vitro studies using primary rat bone marrow stromal cells (BMSCs), a type of mesenchymal stem cell, have shown that this compound can act as a bioactive molecule to induce bone formation. nih.govresearchgate.net Treatment with this compound significantly increases BMSC proliferation and steers their differentiation toward an osteoblastic lineage. nih.govresearchgate.netsigmaaldrich.com This commitment to the osteoblast pathway is confirmed by the upregulation of bone-specific markers and increased mineralization in BMSC cultures exposed to this compound. nih.govjeffreydachmd.com These findings suggest that this compound can function as a biomaterial that actively stimulates the commitment of progenitor cells to a bone-forming lineage, thereby promoting bone regeneration. nih.govresearchgate.net

This compound's influence on cellular activity is mediated, in part, by its ability to regulate the expression of crucial growth factors and morphogenetic proteins. It has been repeatedly shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), a potent osteoinductive factor, in BMSCs, dental pulp cells, and fibroblasts. nih.govsemanticscholar.orgnih.govnih.gov Additionally, this compound stimulates the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis, which is essential for supplying nutrients to regenerating tissues. jst.go.jpnih.govsemanticscholar.org Other growth factors are also modulated by this compound. For instance, it has been shown to stimulate Keratinocyte Growth Factor-1 (KGF-1) expression in gingival fibroblasts and Growth Differentiation Factor 5 (GDF-5) in BMSCs and periodontal ligament cells. jst.go.jpmdpi.com This coordinated upregulation of various growth factors creates a favorable microenvironment for tissue repair and regeneration.

Table 1: Effect of this compound on Key Growth Factors and Morphogenetic Proteins (In Vitro)

| Growth Factor/Protein | Cell Type | Observed Effect |

| BMP-2 | Bone Marrow Stromal Cells (BMSCs) | Significantly increased expression. nih.govsigmaaldrich.comjeffreydachmd.com |

| Dental Pulp Cells | Increased expression. nih.gov | |

| Pulpal and Periodontal Fibroblasts | Upregulated mRNA expression. nih.gov | |

| VEGF | Bone Marrow Stromal Cells (BMSCs) | Significantly increased expression. nih.govsigmaaldrich.com |

| Gingival Fibroblasts | Significantly stimulated expression. jst.go.jp | |

| KGF-1 | Gingival Fibroblasts | Significantly stimulated expression. jst.go.jp |

| GDF-5 | Bone Marrow Stromal Cells (BMSCs) | Upregulated expression. mdpi.com |

| Periodontal Ligament Cells | Upregulated expression. mdpi.com |

Antioxidant Mechanisms of this compound

Beyond its role in cell proliferation and differentiation, this compound also exhibits protective antioxidant properties. This activity is attributed to its chemical structure and its ability to neutralize damaging free radicals.

In vitro assays have confirmed that this compound possesses direct free radical scavenging capabilities. researchgate.net The acetyl groups present in the polysaccharide structure are thought to act as proton donors, which can inhibit free radical reactions. nih.gov One study using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound has a high and stable antioxidant activity, achieving a radical clearance rate of 45% over a 24-hour period. springermedizin.denih.gov This performance was notable when compared to other known antioxidants. While substances like malvidin (B83408) showed a higher initial clearance rate, this compound's activity was more sustained, eventually surpassing that of Coenzyme Q10 and malvidin over the extended time frame. springermedizin.denih.gov This long-term scavenging ability highlights this compound's potential to provide lasting protection against oxidative damage in a biological setting. springermedizin.denih.gov

Table 2: Comparative Antioxidant Activity of this compound

| Compound | Maximum Radical Clearance Rate | Time-Dependent Activity Profile |

| This compound | 45% springermedizin.denih.gov | Showed an increasing trend over 24 hours, with higher clearance than Malvidin and CoQ10 at later time points. springermedizin.denih.gov |

| Malvidin | Not specified, but initially higher than this compound. springermedizin.denih.gov | Highest clearance rate in the first 30 minutes. springermedizin.denih.gov |

| Coenzyme Q10 (CoQ10) | Not specified, but initially higher than this compound. springermedizin.denih.gov | Showed a decreasing trend in clearance after the initial hours. springermedizin.denih.gov |

Metal Ion Chelating Properties

This compound, a polysaccharide derived from Aloe vera, has demonstrated metal ion chelating properties in various in vitro studies. This ability to bind with metal ions is a significant aspect of its antioxidant activity. Research has confirmed the chelating and iron ion reduction capabilities of this compound. semanticscholar.orgresearchgate.net The mechanism behind this is attributed to the functional groups present in the polysaccharide structure. Specifically, the hydroxyl groups on the this compound molecule are believed to participate in the chelation of metal ions, thereby inhibiting the Fenton reaction, a major source of free radicals. nih.gov

The chelation of metal ions like iron (Fe²⁺) is crucial as these ions can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide. By sequestering these metal ions, this compound can prevent the initiation of oxidative chain reactions, thus protecting cells and tissues from oxidative damage. While the primary focus of research has been on iron, the complex structure of this compound suggests potential interactions with other transition metals as well.

| Metal Ion | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Iron (Fe²⁺) | Chelating activity and reduction ability verified. | Hydroxyl groups on the this compound molecule bind to iron ions, inhibiting the Fenton reaction. | semanticscholar.orgresearchgate.netnih.gov |

Protection Against Oxidative Stress at the Cellular Level

In vitro studies have consistently shown that this compound possesses significant antioxidant properties, enabling it to protect cells against oxidative stress. This protective effect is achieved through multiple mechanisms, including the scavenging of free radicals and the mitigation of cellular damage induced by oxidizing agents. semanticscholar.orgspringermedizin.de

Research has demonstrated this compound's ability to scavenge various free radicals. semanticscholar.org The acetyl groups of this compound are thought to play a role in its free radical scavenging activity. nih.gov Furthermore, this compound has been shown to aid in the recovery of cells from damage caused by hydrogen peroxide (H₂O₂), a common reactive oxygen species. nih.gov In experiments with cell cultures, pretreatment with this compound has been observed to reduce the oxidative damage induced by γ-radiation. nih.gov This radioprotective effect is linked to its ability to scavenge free radicals and activate macrophages. nih.gov

| Study Focus | Key Findings | Cell Type/Model | Reference |

|---|---|---|---|

| Free Radical Scavenging | Demonstrated scavenging effects on free radicals. | In vitro chemical assays | semanticscholar.org |

| Recovery from H₂O₂-induced damage | Successfully recovered cell damage after H₂O₂ pre-treatment. | Cell culture | nih.gov |

| Radioprotection | Reduced γ-radiation-induced oxidative damage. | Mice | nih.gov |

Antiviral Mechanisms of this compound (Cellular and Molecular Levels)

Interference with Viral Replication Pathways

This compound has been shown to interfere with the replication of several viruses in vitro, although its mechanisms are often indirect and linked to its immunomodulatory properties. Some studies suggest that this compound can inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). researchgate.net This inhibition is primarily attributed to the enhancement of the host's immune response rather than a direct antiviral effect. researchgate.net

For instance, this compound has been reported to inhibit the replication of the AIDS virus in vitro. The combination of this compound with suboptimal concentrations of azidothymidine (AZT) has been shown to synergistically inhibit HIV-1 production. nih.gov This suggests that this compound may work through pathways that are complementary to those of traditional antiviral drugs. While the precise molecular interactions are still under investigation, the evidence points towards this compound's ability to modulate host cell processes that are crucial for viral replication.

Modification of Virus-Mediated Glycosylation Processes

A significant aspect of this compound's antiviral activity appears to be its ability to modify the glycosylation of viral proteins. Glycosylation is a critical post-translational modification that many viruses utilize to ensure the proper folding, stability, and function of their envelope proteins, which are often essential for host cell invasion and evasion of the host immune system.

It has been hypothesized that this compound can alter the glycosylation of the HIV-1 glycoprotein (B1211001). nih.gov This alteration of viral glycoprotein synthesis is a specific antiviral activity manifested by this compound. By interfering with the normal glycosylation process, this compound may lead to the production of defective or non-infectious viral particles. This mechanism highlights a more direct antiviral action of this compound, targeting a key step in the viral life cycle.

Antitumor Mechanisms of this compound (Non-Cytotoxic Pathways)

Immunomodulatory Effects within the Tumor Microenvironment

The primary antitumor mechanism of this compound is not direct cytotoxicity to cancer cells but rather the modulation of the immune system within the tumor microenvironment. This compound is recognized for its ability to activate various immune cells, particularly macrophages. semanticscholar.org This activation leads to a cascade of downstream effects that can create a less favorable environment for tumor growth.

Upon activation by this compound, macrophages are stimulated to produce a range of cytokines, including interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). semanticscholar.org These cytokines can, in turn, stimulate other immune cells and have been shown to induce necrosis in tumors. semanticscholar.org this compound can also enhance the activity of cytotoxic T cells, which are crucial for recognizing and eliminating cancer cells. semanticscholar.org By shifting the balance of the tumor microenvironment towards an anti-tumor immune response, this compound can inhibit tumor progression. This immunomodulatory approach is a key feature of its non-cytotoxic antitumor activity.

| Immune Cell Type | Effect of this compound | Downstream Anti-Tumor Effect | Reference |

|---|---|---|---|

| Macrophages | Activation and stimulation of cytokine production (IL-1, TNF-α). | Induction of tumor necrosis and stimulation of other immune cells. | semanticscholar.org |

| Cytotoxic T cells | Enhanced activity. | Increased recognition and killing of tumor cells. | semanticscholar.org |

Induction of Apoptosis Signaling Pathways (e.g., Caspase Activation)

This compound, a polysaccharide derived from Aloe vera, has been investigated for its potential to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. In vitro studies have demonstrated that a processed Aloe vera gel rich in this compound can promote apoptosis in colon cancer cells. acs.org This pro-apoptotic effect is partly attributed to the downregulation of nuclear factor kappa B (NF-κB) activation, a key transcription factor involved in cell survival and proliferation. acs.org Furthermore, this compound has been observed to induce the expression and phosphorylation of certain cytokines, which in turn can trigger apoptotic cascades. acs.org

A central mechanism in the execution of apoptosis is the activation of caspases, a family of cysteine proteases. Research on a mouse colorectal cancer model has shown that administration of this compound led to an increased expression of caspase-3 protein, a critical executioner caspase. acs.org The intrinsic, or mitochondrial, pathway of apoptosis is a major route for caspase-3 activation. This pathway involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate the caspase cascade. researchgate.net While some natural compounds are known to induce apoptosis via caspase activation, it is noteworthy that one study reported that this compound did not induce apoptosis in the cell line under their investigation, suggesting that its effects may be cell-type specific or dependent on experimental conditions. researchgate.netnih.gov

Regulation of Angiogenesis-Related Factors (e.g., Matrix Metalloproteinases, Vascular Endothelial Growth Factor)

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth. This compound has been shown to modulate key factors involved in this process in vitro. One of the most significant of these is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. Studies have demonstrated that this compound can stimulate the expression of VEGF in human gingival fibroblasts. researchgate.netnih.gov This suggests a role for this compound in promoting vascularization, which is essential for wound healing and tissue regeneration.

In addition to growth factors, the degradation and remodeling of the extracellular matrix are critical steps in angiogenesis. This process is mediated by a family of enzymes known as matrix metalloproteinases (MMPs). Research has indicated that a fraction of Aloe vera gel containing this compound can enhance the messenger RNA (mRNA) expression of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. mdpi.com MMP-2 plays a significant role in the degradation of type IV collagen, a major component of the basement membrane, thereby facilitating endothelial cell migration and invasion during angiogenesis. mdpi.com

The following table summarizes the observed effects of this compound on key angiogenesis-related factors in in vitro studies.

| Factor | Effect of this compound | Cell Type Studied | Reference(s) |

| Vascular Endothelial Growth Factor (VEGF) | Increased expression | Human Gingival Fibroblasts | researchgate.netnih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Enhanced mRNA expression | Calf Pulmonary Artery Endothelial Cells | mdpi.com |

Activation of Natural Killer (NK) Cells and Cytotoxic T Lymphocytes

The immunomodulatory properties of this compound extend to the activation of key effector cells of the innate and adaptive immune systems, namely Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs). In vitro studies have shown that this compound can regulate the functional activity of NK cells, which are crucial for recognizing and eliminating virally infected and cancerous cells without prior sensitization. researchgate.net

Furthermore, research has demonstrated a direct and dose-dependent effect of this compound on the generation and function of CTLs. acs.orgresearchgate.net When added at the initiation of a primary mixed lymphocyte culture, this compound statistically increased the generation of killer T-cells. acs.org For instance, a low concentration of 2.6 x 10⁻⁹ M nearly doubled chromium release (a measure of cell killing), while a concentration of 2.6 x 10⁻⁸ M resulted in a maximal 3.5-fold increase in cytotoxic T-cell activity. acs.org Moreover, this compound was found to enhance the killing capacity of already sensitized CTLs by almost 50% when added at the completion of allostimulation. acs.org This enhancement of CTL function was not due to direct cytotoxicity of this compound to the target cells. acs.org These findings highlight a significant mechanism by which this compound may exert its immune-enhancing effects. acs.org

Prebiotic Mechanisms of this compound

Selective Fermentation by Intestinal Microbiota In Vitro

In vitro fermentation studies using human fecal inocula have confirmed that this compound can be selectively utilized by intestinal microbiota, a key characteristic of a prebiotic. researchgate.netresearchgate.net These studies demonstrate that this compound resists digestion in the upper gastrointestinal tract and reaches the colon where it is fermented by resident beneficial bacteria. nih.gov The fermentation of this compound by gut microbes indicates its potential to modulate the composition and activity of the intestinal microbiota, thereby conferring health benefits to the host. researchgate.net

Production Profile of Short-Chain Fatty Acids (SCFAs)

The table below details the changes in SCFA production during the in vitro fermentation of this compound.

| Short-Chain Fatty Acid | Effect of this compound Fermentation | Reference(s) |

| Acetate | Significantly increased concentration | acs.orgresearchgate.netresearchgate.net |

| Propionate | Increased concentration | acs.orgresearchgate.net |

| Butyrate | Increased concentration | acs.orgresearchgate.net |

| Total SCFAs | Increased production (145% increase in one study) | acs.org |

Impact on Specific Beneficial Bacterial Populations (e.g., Lactobacillus spp., Bifidobacterium spp.)

In vitro studies have demonstrated that this compound can selectively stimulate the growth of beneficial gut bacteria, particularly species of Lactobacillus and Bifidobacterium. nih.gov Research comparing the growth-promoting effects of this compound to other prebiotics like fructooligosaccharides (FOS) found that this compound stimulated the growth of several Lactobacillus strains. acs.org For example, the growth of L. fermentum L55-2-35 was more pronounced with this compound compared to some other tested substrates. acs.org

Similarly, this compound has been shown to support the growth of various Bifidobacterium species. While its growth-promoting effect on these bacteria may be less pronounced than that of fructans, it is comparable to that of commercial FOS. acs.orgresearchgate.net One study observed that for B. bifidum, the greatest increase in growth (a 3.76-fold increment) was achieved with a combination of fructans and this compound. acs.org The ability of this compound to foster the proliferation of these beneficial microbes underscores its prebiotic potential and its capacity to contribute to a healthy gut microbiome. researchgate.net

The following table presents a summary of the in vitro effects of this compound on the growth of specific beneficial bacterial genera.

| Bacterial Genus | Effect of this compound | Specific Observations | Reference(s) |

| Lactobacillus | Stimulated growth | Growth was more progressive for some strains compared to glucose. | acs.org |

| Bifidobacterium | Stimulated growth | Growth was moderate and comparable to commercial FOS. A combination with fructans showed a synergistic effect on B. bifidum. | acs.orgresearchgate.net |

Antimicrobial Interaction Mechanisms of this compound (Indirect and Cellular)

This compound, a complex carbohydrate extracted from the Aloe vera plant, exhibits indirect antimicrobial properties by modulating host immune responses and interfering with pathogen-host interactions at a cellular level. In vitro studies have elucidated specific mechanisms through which this compound enhances the body's ability to combat infections without directly killing pathogens. These mechanisms primarily involve the activation of key immune cells, such as macrophages, and the prevention of bacterial colonization on host tissues.

This compound is a potent activator of macrophages, critical cells of the innate immune system responsible for engulfing and destroying pathogens, cellular debris, and foreign substances. nih.gov The immunomodulatory effect of this compound on macrophages enhances their pathogen-clearing capabilities through several interconnected pathways, including the potentiation of phagocytosis and the production of cytotoxic molecules like nitric oxide (NO). nih.govnih.gov

Research using murine peritoneal macrophages demonstrated that short-term exposure to this compound significantly upregulates phagocytosis, the process by which macrophages internalize pathogens. nih.gov In one study, treated macrophage cultures exhibited a marked increase in phagocytic activity (45%) compared to untreated controls (25%). nih.gov This enhanced phagocytosis is coupled with an increased capacity to kill the ingested pathogens. The same study revealed that macrophages exposed to this compound for 60 minutes killed 98% of ingested Candida albicans yeast, a significant increase from the 0-5% killing rate observed in control groups. nih.gov

Table 1: Effect of this compound Exposure on Macrophage Phagocytic and Candidicidal Activity In Vitro

Data from a study on murine peritoneal macrophages exposed to this compound, showing the percentage of phagocytosis and the killing of Candida albicans.

| Parameter | Control Group | This compound-Treated Group | Reference |

|---|---|---|---|

| Percent Phagocytosis | 25% | 45% | nih.gov |

| Percent Killing of C. albicans (10 min exposure) | 0-5% | ~38% | nih.gov |

| Percent Killing of C. albicans (60 min exposure) | 0-5% | 98% | nih.gov |

Furthermore, this compound stimulates macrophages to produce nitric oxide, a key antimicrobial and signaling molecule. nih.govelsevierpure.com Studies on the RAW 264.7 macrophage cell line show that this compound induces the expression of mRNA for the inducible form of nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO for host defense. nih.gov While this compound alone can stimulate NO production in a dose-dependent manner, its effect is significantly amplified in the presence of interferon-gamma (IFN-γ), a cytokine that also activates macrophages. nih.govtamu.edu This synergistic activation leads to substantial NO release, increased expression of surface antigens, and morphological changes indicative of a heightened state of macrophage activation. nih.govtamu.edu This increased production of NO by this compound-activated macrophages contributes to their cytotoxicity against pathogens. elsevierpure.com

A critical initial step in the establishment of many infections is the adherence of bacteria to host epithelial cells. This compound has been shown to physically interfere with this process, thereby preventing colonization and subsequent infection. The primary mechanism is thought to involve the blocking of binding sites on either the host cell or the bacterium. researchgate.net

In vitro experiments using human lung epithelial cells (A549) and the bacterium Pseudomonas aeruginosa, a common cause of respiratory infections, have demonstrated this anti-adherence property. researchgate.net this compound was found to inhibit the binding of P. aeruginosa to the lung cells in a concentration-dependent manner. researchgate.net This effect was observed for both mucoid and non-mucoid bacterial phenotypes. researchgate.net

Crucially, the inhibitory effect requires the continued presence of this compound in the cellular environment; if the epithelial cells are treated with this compound and then washed before being exposed to the bacteria, the anti-adherence effect is lost. researchgate.net This suggests that this compound does not permanently alter the host cell surface but rather acts as a competitive inhibitor or barrier. Further investigation indicated that the mechanism is likely not related to the mannose-containing receptors on the host cells, as pretreatment of the epithelial cells with concanavalin (B7782731) A (a mannose-binding lectin) did not prevent this compound's inhibitory action. researchgate.net

Table 2: Summary of In Vitro Findings on this compound's Interference with Bacterial Adherence

Key observations from a study investigating the effect of this compound on the adherence of Pseudomonas aeruginosa to human lung epithelial cells.

| Experimental Parameter | Observation | Reference |

|---|---|---|

| Bacterium | Pseudomonas aeruginosa (mucoid and non-mucoid strains) | researchgate.net |

| Host Cell Line | A549 (human lung epithelial cells) | researchgate.net |

| Effect of this compound | Inhibited bacterial adherence | researchgate.net |

| Dose-Response | Inhibition was concentration-dependent | researchgate.net |

| Mechanism Detail | Requires continued contact between this compound and epithelial cells | researchgate.net |

| Receptor Involvement | Effect does not appear to involve mannose-containing receptors | researchgate.net |

Acemannan As a Biomaterial Component in Research Applications

Development of Acemannan-Based Scaffolds and Matrices (e.g., 3D Sponges, Hydrogels) for Cell Culture

This compound serves as a foundational material for developing diverse scaffolds and matrices crucial for in vitro cell culture and tissue engineering. Researchers have successfully fabricated this compound-based structures like three-dimensional (3D) sponges and hydrogels, leveraging its inherent biocompatibility and structural versatility nih.govwikipedia.orgwikidata.org.